N-isopropylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-isopropylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C9H11N3S and a molecular weight of 193.27 g/mol . This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and significant role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-isopropylthieno[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyrimidine derivatives .
Scientific Research Applications
N-isopropylthieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-isopropylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects . For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
N-isopropylthieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4-amine: Similar structure but different biological activities and chemical properties.
Thieno[3,4-b]pyridine derivatives: Different ring fusion pattern leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-6(2)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJNATCVGMPLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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